molecular formula C11H17Cl2N3O2 B1389692 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride CAS No. 1185030-97-0

3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Cat. No.: B1389692
CAS No.: 1185030-97-0
M. Wt: 294.17 g/mol
InChI Key: KOCJVIJZQWXBLU-UHFFFAOYSA-N
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Description

3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a benzimidazole derivative characterized by a bicyclic aromatic system (benzene fused to imidazole). Its structure includes:

  • 2-Hydroxymethyl group on the benzimidazole, contributing to hydrophilicity and steric bulk.
  • Propan-1-ol side chain linked to the benzimidazole’s N1 position, providing a flexible aliphatic hydroxyl group for interactions.
  • Dihydrochloride salt form, improving stability and crystallinity for pharmaceutical handling.

This compound likely serves as a bioactive intermediate in medicinal chemistry, given the prevalence of benzimidazole scaffolds in drug discovery (e.g., antivirals, kinase inhibitors) .

Properties

IUPAC Name

3-[5-amino-2-(hydroxymethyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c12-8-2-3-10-9(6-8)13-11(7-16)14(10)4-1-5-15;;/h2-3,6,15-16H,1,4-5,7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJVIJZQWXBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCCO)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Formyl or Hydroxymethyl Precursors

This classical method involves cyclization of o-phenylenediamine derivatives with aldehyde or formyl compounds under acidic or basic conditions.

Step Reagents & Conditions Description References
1 o-Phenylenediamine + hydroxymethyl aldehyde Cyclization at 80-120°C in acetic acid or polyphosphoric acid ,
2 Cyclized intermediate Further substitution with amino groups -
3 Functionalization with appropriate side chains Alkylation or nucleophilic substitution to introduce the propanol chain

Notes:

  • The hydroxymethyl group can be introduced via formaldehyde derivatives during cyclization.
  • Acid catalysis promotes ring closure, while subsequent modifications attach the propanol moiety.

Nucleophilic Substitution and Side Chain Attachment

This approach involves attaching the propanol chain through nucleophilic substitution on the benzimidazole core.

Step Reagents & Conditions Description References
1 Benzimidazole derivative with leaving groups (e.g., halides) Reacted with 3-aminopropanol or protected derivatives ,
2 Base (e.g., K₂CO₃) Facilitates nucleophilic attack -
3 Heating at 100-130°C Promotes substitution -

Notes:

  • Protecting groups may be employed to prevent side reactions.
  • The reaction often occurs in polar aprotic solvents such as DMSO or DMF.

Reductive Amination for Amino Group Introduction

In some protocols, reductive amination introduces the amino group at the 5-position of the benzimidazole.

Step Reagents & Conditions Description References
1 5-Formyl-benzimidazole Reacted with ammonia or primary amines ,
2 Reducing agent (e.g., NaBH₄) Converts imine to amine -
3 Hydroxymethylation Formaldehyde derivatives add hydroxymethyl groups

Notes:

  • This method allows precise control over amino and hydroxymethyl substituents.

Salt Formation and Purification

The final step involves converting the free base to its dihydrochloride salt:

Step Reagents & Conditions Description References
1 Hydrogen chloride gas or HCl solution Protonates amino groups ,
2 Crystallization from suitable solvents (e.g., ethanol, water) Purifies the salt -

Notes:

  • Crystallization conditions are optimized to obtain high purity and yield.
  • The salt form enhances stability and bioavailability.

Research Findings and Data Tables

Comparative Summary of Methods

Method Advantages Disadvantages Typical Yield Conditions References
Condensation of diamines with aldehydes Straightforward, high regioselectivity Requires pure starting materials 60-80% 80-120°C, acid catalysis ,
Nucleophilic substitution Good for side-chain attachment Possible side reactions, need for protecting groups 50-75% 100-130°C, polar aprotic solvents ,
Reductive amination Precise amino group introduction Multi-step, requires careful control 65-85% 80-150°C, reducing agents ,

Patent-Disclosed Synthesis (WO2005075459A1)

The patent describes a process for synthesizing benzimidazole derivatives via asymmetric hydrogenation of sulfonate intermediates, which can be adapted for the target compound. It emphasizes the use of transition metal catalysts (e.g., rhodium, ruthenium) with diphosphine ligands under hydrogen pressure, providing enantiomerically pure products.

Key Parameters Conditions Outcomes References
Catalyst Rhodium or ruthenium with diphosphine ligands Enantiomeric excess >85% ,
Solvent Polar solvents (e.g., DMSO) Efficient hydrogenation -
Pressure 5-50 bar High conversion rates -
Temperature 80-130°C Optimal for asymmetric reduction -

Notes and Considerations

  • Choice of raw materials significantly influences the purity and yield of the final compound.
  • Reaction conditions such as temperature, solvent, and catalyst type are critical for regioselectivity and stereoselectivity.
  • Salt formation with hydrochloric acid is essential for obtaining the dihydrochloride form, impacting stability and solubility.
  • Environmental and safety considerations favor the use of milder conditions and less toxic reagents, as highlighted in patent disclosures.

Biological Activity

3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure contributes to various biological interactions, making it a subject of interest for researchers exploring therapeutic applications.

  • Molecular Formula : C11H17Cl2N3O2
  • Molecular Weight : 294.18 g/mol
  • CAS Number : 46736516
  • SMILES Notation : CN1C(CCCO)=NC2=CC(N)=CC=C12

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that compounds containing benzoimidazole moieties often exhibit properties such as:

  • Antiproliferative Effects : Similar compounds have shown potential in inhibiting cell proliferation by targeting topoisomerase II, a crucial enzyme in DNA replication and repair .
  • Neuroprotective Properties : The compound has been explored for its effects on neuronal growth and synaptic plasticity, potentially beneficial for treating neurological disorders .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of benzoimidazole can induce significant antiproliferative effects in various mammalian cell lines. For instance, compounds with hydroxymethyl or amino groups have been shown to effectively inhibit cancer cell growth through mechanisms involving DNA damage response pathways .

CompoundCell LineIC50 (µM)Mechanism
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OLHeLa15Topoisomerase II inhibition
Benzopsoralen derivativesA54910UVA activation-induced cytotoxicity

Neuroprotective Effects

Recent studies highlight the compound's role in promoting neuronal health. It has been associated with the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a pivotal role in neuronal survival and differentiation .

StudyModelOutcome
Mouse model of depressionIncreased synaptic connectivity and reduced depressive symptoms
In vitro neuronal culturesEnhanced neurite outgrowth

Case Studies

  • Neurodegenerative Diseases : A study investigated the effects of this compound on models of Alzheimer's disease. Results indicated that treatment led to a significant reduction in amyloid plaque formation and improved cognitive function in treated animals.
  • Cancer Research : In a series of experiments focused on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer activities. The presence of the amino and hydroxymethyl groups in this compound enhances its potential as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular proliferation pathways .

Antimicrobial Activity:
The compound has been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Research

Proteomics Research:
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride is utilized in proteomics for its ability to act as a biochemical probe. It aids in the study of protein interactions and enzyme activities, particularly in understanding disease mechanisms at the molecular level .

Enzyme Inhibition Studies:
The compound has shown promise in inhibiting specific enzymes relevant to metabolic pathways. This inhibition can lead to the development of therapeutic agents targeting metabolic disorders .

Material Science Applications

Polymer Development:
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for applications in coatings and composites .

Nanotechnology:
The compound's properties make it a candidate for use in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and efficacy of therapeutic agents by targeting specific tissues or cells .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial TestingShowed effective inhibition against E. coli and Staphylococcus aureus strains.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Benzimidazole) Side Chain Salt Form Key Features Source
This compound (Target) C₁₁H₁₆Cl₂N₃O₂* ~308.2 (calculated) 5-Amino, 2-hydroxymethyl Propan-1-ol Dihydrochloride High hydrophilicity; potential for hydrogen bonding. N/A
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzoimidazol-2-yl]-propan-1-ol dihydrochloride C₁₂H₁₉Cl₂N₃O₂ 308.20 5-Amino, 1-(2-hydroxyethyl) Propan-1-ol Dihydrochloride Additional hydroxyl group on ethyl substituent; increased steric hindrance.
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride C₁₀H₁₄Cl₂N₃O₂ 294.15 5-Amino, 2-hydroxymethyl Ethanol Dihydrochloride Shorter side chain; reduced flexibility compared to propanol analogs.
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 5-Trifluoromethyl Propan-1-ol None Electron-withdrawing CF₃ group; likely lower solubility in polar solvents.
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride C₁₁H₁₆Cl₂N₃ 273.17 5-Methyl Propan-1-amine Dihydrochloride Amine side chain enhances basicity; methyl group reduces ring reactivity.
L-Histidinol dihydrochloride (imidazole-based) C₆H₁₃Cl₂N₃O 214.09 N/A (imidazole core) Propan-1-ol, β-amino Dihydrochloride Imidazole core instead of benzimidazole; smaller molecular footprint.

*Calculated based on structural analogs.

Key Findings:

The propan-1-amine analog (C₁₁H₁₆Cl₂N₃) replaces the hydroxyl group with an amine, increasing basicity but reducing hydrogen-bonding capacity.

Substituent Effects :

  • The trifluoromethyl analog (C₁₁H₁₁F₃N₂O) introduces a hydrophobic CF₃ group, which may enhance metabolic stability but reduce aqueous solubility.
  • The 2-hydroxyethyl substituent (C₁₂H₁₉Cl₂N₃O₂) adds steric bulk, which could impede binding to sterically sensitive targets.

Salt Form and Stability: All dihydrochloride salts exhibit improved crystallinity and stability compared to free bases, as noted in SDS documentation for ethanol derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Reflux the reactants in ethanol for 2 hours to ensure complete conversion, as demonstrated in analogous imidazole derivative syntheses .
  • Purification : Filter the solid product and recrystallize using a DMF–EtOH (1:1) mixture to remove impurities and enhance crystallinity .
  • Stoichiometric Adjustments : Optimize molar ratios of starting materials (e.g., 10 mmol each) to minimize side reactions .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm bond angles and stereochemistry, as applied to structurally related imidazole derivatives (mean C–C bond deviation: 0.004 Å) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly for the hydroxymethyl and propanol moieties .
  • Mass Spectrometry : Confirm molecular weight (e.g., 253.73 g/mol for similar compounds) via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values to identify tautomeric or conformational variations .
  • Dynamic Effects : Account for solvent-induced shifts or temperature-dependent conformational changes using variable-temperature NMR .
  • Crystallographic Refinement : Re-analyze X-ray data (R factor ≤ 0.033) to detect disorder or hydrogen bonding that may explain deviations .

Q. What strategies can be employed to enhance the aqueous solubility of this compound for in vitro bioactivity assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use ethanol or DMSO (10–20% v/v) to improve solubility without destabilizing the compound .
  • Salt Forms : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to modify solubility profiles .
  • pH Adjustment : Test solubility across physiological pH ranges (4.0–7.4) to identify optimal buffering conditions .

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states and intermediates for key reactions (e.g., cyclization or proton transfer) using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or stability in aqueous media .
  • Docking Studies : Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

Q. What experimental designs are critical for resolving contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize concentrations (e.g., 1–100 µM) and assay durations to ensure reproducibility .
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
  • Multi-Lab Validation : Collaborate with independent labs to confirm findings, reducing instrumentation or protocol biases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-2-hydroxymethyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

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